molecular formula C12H8Cl2N4 B1330314 7-benzyl-2,6-dichloro-7H-purine CAS No. 56025-87-7

7-benzyl-2,6-dichloro-7H-purine

Cat. No. B1330314
CAS RN: 56025-87-7
M. Wt: 279.12 g/mol
InChI Key: XRCTVEFABOUQNI-UHFFFAOYSA-N
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Description

7-Benzyl-2,6-dichloro-7H-purine is an organic compound that is widely used in scientific research due to its ability to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

1. Anti-Proliferative Activity

7-Benzyl-2,6-dichloro-7H-purine exhibits significant anti-proliferative activity against various human solid tumor cell lines, including breast, colon, and melanoma cancers. Research by Morales et al. (2014) found that certain analogues of this compound, such as ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl) acetates, are potent cytotoxic agents against all tumor cell lines tested, showing notable bioactivity and potential for therapeutic use, particularly against melanoma cell lines through apoptosis induction (Morales et al., 2014).

2. Antimycobacterial Properties

The compound and its derivatives demonstrate considerable antimycobacterial activity. For instance, Bakkestuen et al. (2005) reported that 9-benzylpurines, particularly those with electron-donating substituents on the phenyl ring, were effective inhibitors against Mycobacterium tuberculosis. Specifically, a compound with a chlorine atom in the purine 2-position showed enhanced activity, making it a potential candidate for antituberculosis drug development (Bakkestuen et al., 2005).

3. Synthesis of Derivatives and Protection Methods

Research has also focused on the synthesis of derivatives of 7-benzyl-2,6-dichloro-7H-purine and the development of protection methods in its synthesis. Khaliullin and Shabalina (2020) described the use of the thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the importance of protective groups in purine chemistry (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-benzyl-2,6-dichloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCTVEFABOUQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288631
Record name 7-benzyl-2,6-dichloro-7H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-2,6-dichloro-7H-purine

CAS RN

56025-87-7
Record name 2,6-Dichloro-7-(phenylmethyl)-7H-purine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 57005
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Record name 56025-87-7
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Record name 7-benzyl-2,6-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4.56 potassium carbonate and 5.67 g of 2,6-dichloropurine in 40 ml of dimethylsulfoxide was added, 5.64 g of benzylbromide. The mixture was stirred for 45 minutes under nitrogen at room temperature and was then poured onto crushed ice. The pH of the mixture was adjusted to 5 with acetic acid and extracted with methylene chloride (2×400 ml). The combined extracts were washed with water (6×400 ml), and brine (1×400 ml), dried over sodium sulfate and evaporated. The residue was chromatographed on silica gel using chloroform-methanol (9:1-V:V) as the eluent to give 3.59 g of 2,6-dichloro-9-benzylpurine, m.p. 152°-152.5° C. and 1.32 g of 2,6-dichloro-7-benzylpurine, m.p. 151°-151.5° C.
Quantity
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5.67 g
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40 mL
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5.64 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Procházková, L Čechová, P Jansa… - Magnetic Resonance …, 2012 - Wiley Online Library
Four‐ and five‐bond heteronuclear J‐couplings between the hydrogen H‐8 and carbons C‐6 and C‐2 in a series of 7‐ and 9‐benzyl substituted purine derivaties with variuous …
H Tumma, N Nagaraju, KV Reddy - Synthetic Communications®, 2010 - Taylor & Francis
2,6-Dichloropurine hydrochloride reacts with various types of alcohols using different alumina catalysts and converts into its N-9-alkyl-2-chloro-6-hydroxy-9H-purine products to an …
Number of citations: 6 www.tandfonline.com
G Langli, LL Gundersen, F Rise - Tetrahedron, 1996 - Elsevier
The regiochemistry in Stille couplings of 2,6-dihalopurines have been studied. 2,6-Dichloropurines react selectively in the 6-position, and 6-chloro-2-iodopurines and 2-bromo-6-…
Number of citations: 121 www.sciencedirect.com
イト - researchgate.net
BBS N zGG NH wherein Aris an aryl optionally having substituent (s) or an heteroaryl optionally having substituent (s), wherein Ar is preferablyphenyl, and, for example, the chlorinating …
Number of citations: 0 www.researchgate.net

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